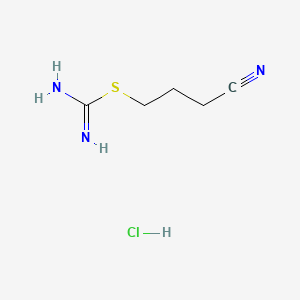

4-Isothioureidobutyronitrile hydrochloride

Vue d'ensemble

Description

4-Isothioureidobutyronitrile hydrochloride, also known as Kevetrin, is a small molecule that has demonstrated the potential of becoming a breakthrough cancer treatment by inducing activation of p53 . It is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity .

Molecular Structure Analysis

The molecular formula of 4-Isothioureidobutyronitrile is C5H9N3S . It has an average mass of 143.210 Da and a monoisotopic mass of 143.051712 Da . This compound belongs to the class of organic compounds known as isothioureas .Physical And Chemical Properties Analysis

4-Isothioureidobutyronitrile has a density of 1.2±0.1 g/cm3, a boiling point of 300.5±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 39.1±0.5 cm3, a polar surface area of 99 Å2, and a molar volume of 117.6±7.0 cm3 .Applications De Recherche Scientifique

Angiotensin-converting enzyme inhibitors : A study by Krapcho et al. (1988) discusses analogues of captopril, enalaprilat, and phosphinic acid inhibitors incorporating 4-substituted prolines. These compounds have been evaluated as inhibitors of angiotensin-converting enzyme, suggesting potential applications in hypertension treatment and cardiovascular diseases (Krapcho et al., 1988).

Precursor of 4-Aminobutyric Acid : Bianchi et al. (1983) investigated 4-Aminobutyric methyl ester hydrochloride, a compound able to cross the blood-brain barrier and showing effects like decreasing isoniazid-induced convulsions in rats. This suggests a potential application in neurological studies or treatments (Bianchi et al., 1983).

Thermal Hazards and Properties of Azo Compounds : Liu et al. (2017) conducted a comprehensive analysis of the thermal hazards and properties of azo compounds, including 2,2’-azobis isobutyronitrile. Their research might provide insights into the safety and stability of similar nitrile compounds, which can be relevant in industrial applications (Liu et al., 2017).

Antiviral Activities of Isothiazole Derivatives : Cutrì et al. (2002) synthesized a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles, exhibiting broad antiviral spectra. This suggests potential pharmaceutical applications of similar carbonitrile derivatives (Cutrì et al., 2002).

Mécanisme D'action

Target of Action

Kevetrin hydrochloride primarily targets two crucial regulators of cell cycle progression: the MDM2-p53 and Rb-E2F pathways . These pathways are often defective in human tumors . Kevetrin also targets the E2F1 transcription factor, which plays a pivotal role in integrating signals from various G1/S phase regulators .

Mode of Action

Kevetrin interacts with its targets in a concentration-dependent manner . In wild type p53 human lung carcinoma (A549), Kevetrin increases the activation of p53 . This activated p53 triggers apoptosis by inducing the expression of PUMA . Kevetrin also increases the expression of the target gene p21 , an inhibitor of cell cycle progression . Interestingly, Kevetrin induces apoptosis in a transcriptional independent way by altering the E3 ligase processivity of MDM2 .

Biochemical Pathways

Kevetrin affects both the MDM2-p53 and Rb-E2F pathways, which are major pathways of tumor suppression . There is extensive crosstalk between these two pathways, especially between the transcription factors E2F1 and p53 . Kevetrin down-regulates E2F1 expression in various p53 wild type and mutant cell lines . It also down-regulates the E2F1 target gene thymidylate synthase (TS) in various tumor cell lines .

Result of Action

Kevetrin’s action results in significant molecular and cellular effects. It strongly induces apoptosis in multiple tumor cell lines characterized by activation of caspase3 and PARP . Kevetrin also causes a significant increase in the expression of the cell cycle inhibitory genes p21 and p27 in a p53-independent manner .

Action Environment

It is known that kevetrin has shown promise in preliminary clinical studies in solid tumor patients . The new analog 900 is >100 fold more potent than Kevetrin and holds great promise to be developed further for ovarian and other mechanistically relevant cancers .

Orientations Futures

4-Isothioureidobutyronitrile hydrochloride has shown potential as a cancer treatment, particularly due to its ability to activate the p53 tumor suppressor protein . This suggests that it could play a significant role in future cancer therapies, although more research is needed to fully understand its potential and to determine its efficacy and safety in clinical settings.

Analyse Biochimique

Biochemical Properties

Kevetrin Hydrochloride has been found to interact with several enzymes and proteins. It has been proposed that Kevetrin Hydrochloride causes the histone deacetylase 6 (HDAC6) enzyme to be downregulated, negatively affecting the HDAC6-Hsp90 chaperone axis and causing the degradation of p53 in the mutant mice .

Cellular Effects

Kevetrin Hydrochloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In wild type p53 human lung carcinoma (A549), Kevetrin Hydrochloride showed a concentration-dependent increase in activation of p53 .

Molecular Mechanism

Kevetrin Hydrochloride exerts its effects at the molecular level through several mechanisms. It triggers apoptosis by inducing the expression of PUMA . Kevetrin Hydrochloride also increases the expression of the target gene p21, an inhibitor of cell cycle progression .

Temporal Effects in Laboratory Settings

Over time, Kevetrin Hydrochloride has shown to induce apoptosis in a dose- and time-dependent manner . It significantly induces apoptosis in OVCAR-3 and HeyA8 cells in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of Kevetrin Hydrochloride vary with different dosages in animal models. It has potent antitumor activity in several wild type and mutant p53 human tumor xenografts e.g. A549, PC-3, MDA-MB-231, HT-29, NCI-H1975, HCT-15, K-562, LNCaP .

Metabolic Pathways

It has been found to interact with the HDAC6-Hsp90 chaperone axis .

Propriétés

IUPAC Name |

3-cyanopropyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXJZJFDQMKRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66592-89-0 | |

| Record name | 4-Isothioureidobutyronitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOTHIOUREIDOBUTYRONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6L2371DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Kevetrin?

A1: Kevetrin exhibits its anticancer activity through a multifaceted approach, primarily targeting the p53 and Rb-E2F pathways. In tumor cells with wild-type p53, Kevetrin stabilizes and activates p53, leading to the induction of downstream targets like p21 and PUMA, ultimately triggering apoptosis. [, ] Interestingly, Kevetrin also demonstrates activity in TP53-mutant cells. In these cells, Kevetrin can downregulate mutant p53, induce p21 expression independently of p53, and modulate the expression of microRNAs implicated in cancer progression. [, , ] Additionally, Kevetrin downregulates E2F1, a transcription factor often overexpressed in tumors, further contributing to cell cycle arrest and inhibition of tumor growth. []

Q2: What evidence suggests that Kevetrin acts on both wild-type and mutant p53 tumors?

A2: Preclinical studies have demonstrated Kevetrin's efficacy in various tumor models. In human lung carcinoma cell line A549 (wild-type p53), Kevetrin stabilized p53 and induced p53 transcriptional targets. [, ] Conversely, in the MDA-MB-231 breast cancer cell line (mutant p53), Kevetrin induced the degradation of the oncogenic mutant p53, leading to apoptosis. [] Notably, Kevetrin also showed potent antitumor activity in the K-562 cell line, a p53-null model of chronic myeloid leukemia. [] This collective evidence highlights Kevetrin's ability to target both wild-type and mutant p53 tumors.

Q3: How does Kevetrin impact cell cycle progression?

A3: Kevetrin induces cell cycle arrest primarily in the G2/M phase, as observed in the A549 lung adenocarcinoma cell line. [] This arrest is associated with a reduction in G2/M regulatory proteins like CDK1 and cdc25B, alongside increased Wee1 expression. [] Furthermore, Kevetrin downregulates E2F1, a pivotal transcription factor regulating the G1/S transition. [] By targeting both the G1/S and G2/M checkpoints, Kevetrin effectively disrupts cell cycle progression, ultimately inhibiting uncontrolled tumor cell proliferation.

Q4: What is the significance of Kevetrin's impact on the Rb-E2F pathway?

A4: The Rb-E2F pathway is frequently deregulated in human cancers. [] Kevetrin's ability to downregulate E2F1, a key transcription factor in this pathway, carries significant therapeutic implications. E2F1 overexpression is associated with tumor growth and resistance to senescence, a process of irreversible cell cycle arrest. [] By suppressing E2F1, Kevetrin not only inhibits cell cycle progression but also potentially sensitizes tumor cells to senescence, contributing to its antitumor activity.

Q5: What preclinical models have been used to evaluate Kevetrin's efficacy?

A5: Kevetrin's antitumor activity has been extensively studied in various preclinical models, including both in vitro and in vivo settings. Cell lines representing a range of cancer types, including lung, breast, colon, and ovarian cancer, have been utilized to assess Kevetrin's effects on cell viability, apoptosis induction, and cell cycle progression. [, , , , ] Furthermore, Kevetrin's efficacy has been validated in xenograft models, where it effectively inhibited tumor growth in various human cancer types, including those exhibiting multi-drug resistance. [, ]

Q6: What is the current clinical development status of Kevetrin?

A6: A Phase 1 clinical trial investigating Kevetrin in patients with advanced solid tumors (NCT01664000) has been completed. [, ] The study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Kevetrin. [] Based on the promising results from preclinical and Phase 1 studies, a Phase 2 clinical trial specifically focusing on ovarian cancer was scheduled to begin in 2017. [] Further information regarding the progress and outcomes of these clinical trials would provide valuable insights into Kevetrin's therapeutic potential in humans.

Q7: Has Kevetrin shown any potential in addressing drug resistance in cancer?

A7: Yes, Kevetrin has demonstrated promising activity in preclinical models of drug-resistant cancers. Notably, it exhibited significant tumor growth delay in xenograft models known for multi-drug resistance, including HCT-15 colon carcinoma (overexpressing p-glycoprotein), MDA-MB-435s breast carcinoma (overexpressing Heat Shock Protein 27), and A549 lung carcinoma (harboring K-ras mutation and overexpressing STAT3 and Nrf2). [] These findings suggest that Kevetrin might be effective in overcoming resistance mechanisms commonly observed with conventional chemotherapies, highlighting its potential for treating patients with refractory or relapsed cancers.

Q8: Are there any ongoing efforts to develop more potent Kevetrin analogs?

A8: Yes, research efforts are underway to develop more potent Kevetrin analogs. One such analog, compound 900, has shown significantly greater potency (over 100-fold) compared to Kevetrin in inhibiting ovarian cancer cell viability. [] This enhanced potency is attributed to its efficient induction of apoptosis and cell cycle arrest, particularly in the S-phase. [] The development of such potent analogs like compound 900 holds significant promise for improving the therapeutic index and potentially expanding the clinical utility of Kevetrin in various cancer types.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)